![molecular formula C6H5FINO B8056486 3-Fluoro-4-iodo-2-methoxypyridine](/img/structure/B8056486.png)
3-Fluoro-4-iodo-2-methoxypyridine
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Description
3-Fluoro-4-iodo-2-methoxypyridine is a pyridine derivative with a fluoride and an iodide at 3- and 4-positions, respectively . It is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . It has potential applications in the synthesis of various biologically active molecules and drug intermediates .
Synthesis Analysis
The synthesis of 3-Fluoro-4-iodo-2-methoxypyridine involves several steps. One method involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . Another method involves the direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-iodo-2-methoxypyridine consists of a pyridine ring with a fluoride, an iodide, and a methoxy group attached at the 3rd, 4th, and 2nd positions, respectively . The molecular weight of this compound is 253.01 .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoro-4-iodo-2-methoxypyridine are primarily centered around its use as a reagent in the synthesis of other compounds. For instance, it is used in the Suzuki coupling reaction to form trisubstituted pyridines . It can also undergo direct fluorination to produce meta fluorinated pyridines .Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoro-2-methoxypyridine, HCl, suggests that it should be handled with caution. It advises against breathing in dust, mist, gas, or vapors, and recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
3-Fluoro-4-iodo-2-methoxypyridine is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions . The primary targets of 3-Fluoro-4-iodo-2-methoxypyridine are the carbon atoms in organic compounds that are involved in the SM coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (3-Fluoro-4-iodo-2-methoxypyridine) transfers an organic group to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by 3-Fluoro-4-iodo-2-methoxypyridine are primarily those involved in carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of a variety of natural products, pharmaceutical targets, and lead compounds .
Pharmacokinetics
Like other organoboron reagents, it is expected to have good stability and reactivity, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of 3-Fluoro-4-iodo-2-methoxypyridine’s action are the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals .
Action Environment
The action, efficacy, and stability of 3-Fluoro-4-iodo-2-methoxypyridine can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and selectivity of the SM coupling reactions . Additionally, the presence of other reagents and catalysts can also influence the compound’s action .
properties
IUPAC Name |
3-fluoro-4-iodo-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFFVVYKKKULDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-iodo-2-methoxypyridine |
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